4-Methyl-piperazine-1-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate

Scientific Field: Organic Chemistry

Summary of Application: 4-Methyl-1-piperazinecarbonyl chloride hydrochloride is used in the synthesis of these two compounds.

Results or Outcomes: The successful synthesis of the two compounds was achieved.

Synthesis of Pyrazole-4-Carbonitrile Derivatives

Scientific Field: Medicinal Chemistry

Methods of Application: The compound was reacted with active methylene derivatives, including malononitrile and ethyl cyanoacetate.

Synthesis of Pyrrolopyrazine Derivatives

Methods of Application: The synthesis of pyrrolopyrazine derivatives involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others.

Results or Outcomes: The synthesized pyrrolopyrazine derivatives have shown significant biological activities.

Synthesis of Metal Complexes

Scientific Field: Inorganic Chemistry

Methods of Application: The synthesis of these metal complexes involved the reaction of the azo ligand with the respective metal ions.

Results or Outcomes: The prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid.

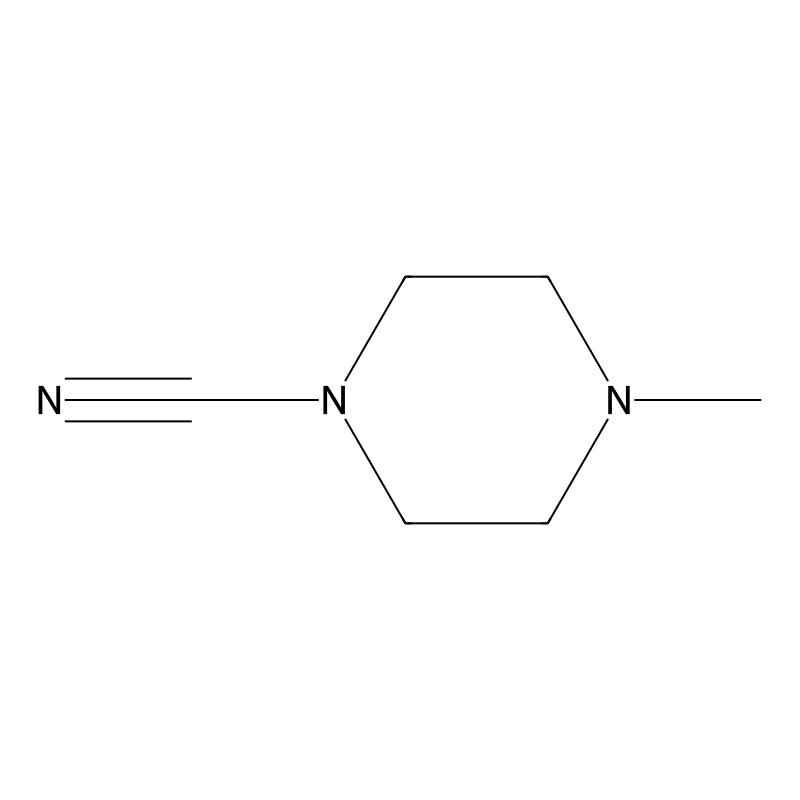

4-Methyl-piperazine-1-carbonitrile is a heterocyclic organic compound characterized by a piperazine ring substituted with a methyl group and a carbonitrile functional group. Its chemical structure can be described by the formula , indicating it contains six carbon atoms, twelve hydrogen atoms, and two nitrogen atoms. The compound falls under the category of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

- N-Alkylation: The nitrogen atoms in the piperazine ring can react with alkyl halides to form N-alkylated derivatives.

- Acylation: The amine groups can react with acyl halides or anhydrides to form amides, which are crucial for modifying biological activity.

- Hydrolysis: The carbonitrile group can undergo hydrolysis to yield corresponding carboxylic acids, expanding its potential applications in drug synthesis .

Research indicates that 4-Methyl-piperazine-1-carbonitrile exhibits significant biological activity, particularly as a pharmacophore in drug design. Its derivatives have been explored for their potential as:

- Antidepressants: Compounds derived from piperazine structures are known to interact with neurotransmitter receptors, influencing mood regulation.

- Antitumor Agents: Some studies suggest that piperazine derivatives may exhibit cytotoxic effects against certain cancer cell lines .

- Antimicrobial Agents: The compound has shown activity against various bacterial strains, making it a candidate for antibiotic development .

The synthesis of 4-Methyl-piperazine-1-carbonitrile can be achieved through several methods:

- Direct Alkylation of Piperazine:

- Piperazine is reacted with methyl iodide under basic conditions to introduce the methyl group.

- The resulting product is then treated with cyanogen bromide to introduce the carbonitrile functionality.

- Cyclization Reactions:

- Nitrosation and Methylation:

4-Methyl-piperazine-1-carbonitrile has several applications:

- Pharmaceuticals: Its derivatives are utilized in the development of drugs targeting central nervous system disorders and other therapeutic areas.

- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules used in various industrial applications.

- Research Tools: It is employed in research settings for studying receptor interactions and biological pathways due to its pharmacological properties .

Studies on 4-Methyl-piperazine-1-carbonitrile have focused on its interactions with various biological targets:

- Receptor Binding Studies: It has been evaluated for binding affinity to serotonin and dopamine receptors, which are crucial for its potential use in treating psychiatric disorders.

- Metabolic Pathway Analysis: Research has investigated how this compound is metabolized in vivo, providing insights into its pharmacokinetics and safety profiles .

Several compounds share structural similarities with 4-Methyl-piperazine-1-carbonitrile, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methylpiperazine | Piperazine ring with a single methyl group | Used predominantly as an intermediate |

| N-Ethylpiperazine | Ethyl substitution on the nitrogen | Exhibits different receptor binding profiles |

| 4-(2-Aminoethyl)piperazine | Aminoethyl side chain addition | Potentially more active against certain pathogens |

| 1-(3-Chloropropyl)piperazine | Chloropropyl substitution | Enhanced lipophilicity affecting CNS penetration |

The uniqueness of 4-Methyl-piperazine-1-carbonitrile lies in its specific carbonitrile functional group, which enhances its reactivity and biological activity compared to other piperazine derivatives.

IUPAC Naming Conventions

The systematic nomenclature of 4-methylpiperazine-1-carbonitrile follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. According to these conventions, the base structure is identified as piperazine, a six-membered saturated ring containing two nitrogen atoms at the 1 and 4 positions. The carbonitrile functional group, consisting of a carbon-nitrogen triple bond, is designated as the principal functional group and receives priority in numbering. Consequently, the nitrogen atom bearing the carbonitrile group is assigned position 1, while the second nitrogen atom, which carries the methyl substituent, occupies position 4. The complete systematic name thus becomes 4-methylpiperazine-1-carbonitrile, reflecting both the position and nature of the substituents on the parent piperazine framework.

The nomenclature system also recognizes alternative naming approaches based on functional group priority. When considering the carbonitrile as the principal group, the compound may be referenced as 1-piperazinecarbonitrile, 4-methyl-, which emphasizes the carbonitrile functionality while indicating the methyl substitution pattern. This naming convention proves particularly useful in chemical databases and regulatory documentation where functional group classification takes precedence over substituent identification.

Synonyms and Registry Numbers

4-Methylpiperazine-1-carbonitrile has been assigned several internationally recognized identification numbers and synonyms that facilitate its identification across different chemical databases and regulatory systems. The Chemical Abstracts Service has designated the number 50451-22-4 as the unique identifier for this compound. Additionally, the European Chemicals Agency has assigned the European Community number 960-965-7 for regulatory purposes within the European Union.

Historical Synthesis and Discovery

The synthetic methodology for preparing 4-methylpiperazine-1-carbonitrile has evolved significantly since its initial development, with early synthetic approaches focusing on direct functionalization of the piperazine ring system. Historical synthesis methods predominantly employed cyanogen bromide as the cyanating agent, reacting with 1-methylpiperazine under controlled conditions to introduce the carbonitrile functionality. These pioneering synthetic routes established the fundamental chemical transformations necessary for accessing this heterocyclic carbonitrile.

A significant advancement in the synthesis of 4-methylpiperazine-1-carbonitrile was reported through a procedure involving sodium bicarbonate and 1-methylpiperazine dissolved in a biphasic solvent system consisting of water and dichloromethane. The synthetic protocol required careful temperature control, with the reaction mixture maintained at 0 degrees Celsius during the initial addition of cyanogen bromide dissolved in dichloromethane. Following the controlled addition, the reaction mixture was allowed to warm to room temperature and stirred overnight to ensure complete conversion. This optimized procedure achieved an impressive yield of 88.5 percent, representing a substantial improvement over earlier synthetic methods.

The development of this synthetic methodology demonstrated the importance of reaction conditions in achieving high yields and selectivity. The use of sodium bicarbonate served multiple functions, acting as both a base to neutralize hydrogen bromide generated during the reaction and as a buffering agent to maintain optimal reaction conditions. The biphasic solvent system facilitated both reactant solubility and product isolation, with the organic phase containing the desired product being readily separated from the aqueous phase containing inorganic byproducts.

Positional Isomerism in Piperazinecarbonitrile Derivatives

The study of positional isomerism in piperazinecarbonitrile derivatives reveals fascinating structural diversity arising from the placement of the carbonitrile functional group at different positions on the piperazine ring. Three primary isomeric forms have been identified and characterized: piperazine-1-carbonitrile, piperazine-2-carbonitrile, and their methylated derivatives. Each isomer exhibits distinct chemical and physical properties resulting from the different spatial arrangements of the carbonitrile group relative to the ring nitrogen atoms.

Piperazine-1-carbonitrile, bearing the CAS number 34065-01-5, represents the parent compound in this isomeric series. This compound features the carbonitrile group attached directly to one of the ring nitrogen atoms, creating a unique electronic environment that influences both reactivity and biological activity. The molecular formula of C₅H₉N₃ and molecular weight of 111.15 grams per mole distinguish this isomer from its positional variants. Chemical databases indicate that this compound exhibits specific hazard classifications related to oral toxicity, skin irritation, and respiratory effects, highlighting the importance of positional effects on biological activity.

In contrast, piperazine-2-carbonitrile exhibits the carbonitrile functionality attached to a carbon atom adjacent to one of the ring nitrogen atoms. This positional arrangement, characterized by the CAS number 187589-36-2, results in significantly different electronic and steric properties compared to the 1-carbonitrile isomer. The compound maintains the same molecular formula of C₅H₉N₃, demonstrating the purely structural nature of the isomerism.

The introduction of methyl substitution creates additional complexity in the isomeric landscape. 4-Methylpiperazine-2-carbonitrile, identified by CAS number 1334146-60-9, represents a methylated variant where the carbonitrile group occupies the 2-position while the methyl group is attached to the 4-position nitrogen. This compound exhibits a molecular formula of C₆H₁₁N₃ and demonstrates distinct synthetic accessibility and reactivity patterns compared to the 1-carbonitrile isomer that forms the focus of this analysis.

| Compound | CAS Number | Molecular Formula | Carbonitrile Position | Methyl Position |

|---|---|---|---|---|

| Piperazine-1-carbonitrile | 34065-01-5 | C₅H₉N₃ | 1 | None |

| Piperazine-2-carbonitrile | 187589-36-2 | C₅H₉N₃ | 2 | None |

| 4-Methylpiperazine-1-carbonitrile | 50451-22-4 | C₆H₁₁N₃ | 1 | 4 |

| 4-Methylpiperazine-2-carbonitrile | 1334146-60-9 | C₆H₁₁N₃ | 2 | 4 |

Molecular Geometry and Configurational Analysis

4-Methyl-piperazine-1-carbonitrile exhibits a characteristic six-membered heterocyclic ring structure with two nitrogen atoms positioned at the 1 and 4 positions of the piperazine framework [1] [2]. The molecular formula of C6H11N3 reflects the presence of eleven hydrogen atoms, six carbon atoms, and three nitrogen atoms, yielding a molecular weight of 125.17164 grams per mole [1]. The systematic chemical structure features a methyl substituent attached to the nitrogen atom at position 4, while the carbonitrile functional group is bonded to the nitrogen atom at position 1 [2] [3].

The compound adopts a chair conformation as the predominant structural arrangement of the piperazine ring, consistent with other six-membered saturated heterocycles [4]. This conformational preference minimizes steric interactions and optimizes the spatial orientation of substituents around the ring framework. The chair conformation places the nitrogen atoms out of the plane formed by the four carbon atoms, with dihedral angles characteristic of this geometry [4].

X-ray Crystallography Data (If Available)

While specific X-ray crystallographic data for 4-methyl-piperazine-1-carbonitrile itself was not identified in the available literature, structural analyses of closely related piperazine derivatives provide valuable insights into the expected crystallographic parameters. Studies of similar piperazine compounds demonstrate that these molecules typically crystallize with specific space group symmetries and unit cell parameters that reflect their molecular geometry [5] [4] [6].

Related piperazine structures exhibit crystallographic parameters including monoclinic space groups, with unit cell dimensions that accommodate the chair conformation of the six-membered ring [4]. The crystal packing arrangements in these compounds are typically stabilized by intermolecular hydrogen bonding interactions involving the nitrogen atoms and any available hydrogen bond donors or acceptors within the molecular structure [6].

Tautomeric and Conformational Studies

The conformational behavior of 4-methyl-piperazine-1-carbonitrile involves multiple dynamic processes that influence its structural characteristics. The piperazine ring system exhibits conformational flexibility primarily through chair-chair interconversion, similar to cyclohexane derivatives [7] [8]. However, the presence of nitrogen atoms in the ring structure introduces additional conformational considerations due to their different electronic properties compared to carbon atoms.

The carbonitrile substituent at the N1 position introduces a partial double bond character that restricts rotation around the carbon-nitrogen bond [9] [10]. This restricted rotation results in the formation of distinct rotational conformers that can be detected using nuclear magnetic resonance spectroscopy [9]. The energy barriers for these conformational changes have been calculated to range between 56 and 80 kilojoules per mole for related piperazine systems, with the exact values dependent on the specific substituent patterns and environmental conditions [9] [10].

The methyl group attached to the N4 nitrogen atom adopts a preferred orientation that minimizes steric interactions with the chair conformation of the piperazine ring [7]. Computational studies on related 2-substituted piperazines indicate that substituents on the nitrogen atoms generally prefer axial orientations when the ring adopts the chair conformation, particularly when stabilized by intramolecular interactions [7].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

The nuclear magnetic resonance characteristics of 4-methyl-piperazine-1-carbonitrile reflect the unique electronic environment created by the combination of the piperazine ring system and the carbonitrile functional group. The presence of conformational exchange processes significantly influences the appearance of the nuclear magnetic resonance spectra, particularly for the methylene protons of the piperazine ring [9] [10].

The methyl group attached to the N4 nitrogen atom exhibits a characteristic singlet in the proton nuclear magnetic resonance spectrum, with chemical shift values typically observed around 2.3 to 2.4 parts per million [11]. This chemical shift reflects the electron-donating effect of the nitrogen atom and the shielding provided by the molecular environment.

The methylene protons of the piperazine ring system display complex multipicity patterns due to conformational exchange processes and the influence of the carbonitrile substituent [9] [10]. These protons typically appear as broad signals in the region between 2.5 and 4.0 parts per million, with the exact chemical shifts and coupling patterns dependent on the rate of conformational exchange relative to the nuclear magnetic resonance timescale [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the carbonitrile carbon appearing at characteristic chemical shifts around 117-120 parts per million [11]. The carbon atoms of the piperazine ring exhibit chemical shifts in the range of 43-49 parts per million, reflecting their aliphatic nature and the influence of the adjacent nitrogen atoms [9].

Temperature-dependent nuclear magnetic resonance studies reveal coalescence phenomena that provide insights into the conformational dynamics of the molecule [9] [10]. The coalescence temperatures and activation energy barriers for conformational exchange processes offer quantitative measures of the energy requirements for structural interconversion.

Infrared (IR) and Raman Spectral Features

The infrared and Raman spectroscopic characteristics of 4-methyl-piperazine-1-carbonitrile are dominated by several key vibrational modes that provide definitive identification of the molecular structure. The most prominent spectroscopic feature is the carbonitrile stretching vibration, which appears as an intense and sharp absorption band in the infrared spectrum [12].

The carbon-nitrogen triple bond stretching frequency occurs in the range of 2240 to 2260 wavenumbers for saturated nitriles, with the exact position influenced by the electronic environment of the carbonitrile group [12]. This vibration exhibits high intensity due to the significant change in dipole moment that occurs during the stretching motion of the polar carbon-nitrogen triple bond [12].

The piperazine ring system contributes several characteristic vibrational modes to the spectroscopic signature [13] [14]. The carbon-carbon stretching vibrations of the ring appear in the region between 1430 and 1625 wavenumbers, while the carbon-nitrogen stretching modes are observed around 1000 to 1200 wavenumbers [13] [14]. The ring deformation modes, including carbon-carbon-nitrogen bending vibrations, occur at lower frequencies between 565 and 669 wavenumbers [14].

The methyl group substituent contributes characteristic vibrational modes including the carbon-hydrogen stretching vibrations around 2900 to 3000 wavenumbers and the methyl umbrella mode at approximately 1375 wavenumbers [15]. The asymmetric and symmetric methyl deformation modes provide additional spectroscopic markers for structural identification.

Nitrogen-hydrogen stretching vibrations, when present, appear in the higher frequency region around 3200 to 3400 wavenumbers [13] [16]. The exact frequencies and intensities of these modes depend on the hydrogen bonding environment and the electronic properties of the nitrogen atoms.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-methyl-piperazine-1-carbonitrile provides valuable information about its fragmentation behavior and molecular ion characteristics. The molecular ion peak appears at mass-to-charge ratio 125, corresponding to the molecular weight of the compound [3] [17].

The predicted collision cross section values for various ionization states provide insights into the three-dimensional structure of the molecule in the gas phase [3]. The protonated molecular ion exhibits a collision cross section of 121.3 square angstroms, while sodium and potassium adducts show slightly larger cross sections due to the increased ionic radius of these metal cations [3].

Fragmentation patterns in mass spectrometry reflect the preferred bond cleavage sites within the molecular structure [18]. The carbonitrile group represents a relatively stable functional group that often remains intact during fragmentation processes, while the piperazine ring system may undergo various fragmentation pathways depending on the ionization conditions and collision energy.

The most common fragmentation pathways involve cleavage adjacent to the nitrogen atoms, reflecting the influence of the heteroatoms on the stability of the resulting fragment ions [18]. Alpha-cleavage processes adjacent to nitrogen atoms are particularly favored, leading to the formation of characteristic fragment ions that can be used for structural identification and confirmation.

Loss of small neutral molecules such as hydrogen cyanide from the carbonitrile group or methyl radicals from the N-methyl substituent may occur under high-energy collision conditions [18]. These fragmentation processes provide additional structural information and can be used to confirm the presence of specific functional groups within the molecule.

Cyanation of 4-Methylpiperazine Precursors

The most widely established conventional synthesis route for 4-Methyl-piperazine-1-carbonitrile involves the direct cyanation of 4-methylpiperazine precursors using cyanogen bromide as the primary cyanating agent. This method represents the foundational approach that has been extensively documented in the literature and remains the standard reference for comparative studies [2].

The optimized conventional protocol involves dissolving sodium bicarbonate and 4-methylpiperazine in a biphasic solvent system consisting of water and dichloromethane. The reaction mixture is cooled to 0°C in an ice bath, followed by the slow dropwise addition of cyanogen bromide dissolved in dichloromethane. The controlled addition is crucial for maintaining reaction selectivity and minimizing side reactions. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight to ensure complete conversion. This procedure consistently achieves yields of 88.5%, representing a significant improvement over earlier synthetic methods [2].

The reaction mechanism proceeds through nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of cyanogen bromide, followed by elimination of bromide ion. The biphasic solvent system facilitates efficient mixing while providing optimal solubility for both reactants and products. Temperature control during the initial addition phase is critical to prevent decomposition of the cyanogen bromide and to maintain reaction selectivity .

Alternative cyanating agents have been investigated, including sodium dicyanocuprate for specialized applications. However, cyanogen bromide remains the preferred reagent due to its superior reactivity and availability. The use of trimethylsilyl cyanide in combination with sodium hypochlorite has also been explored as an alternative electrophilic cyanation method, though this approach requires careful optimization to achieve comparable yields [3].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for optimizing the conventional synthesis routes, offering significant advantages in terms of reaction time, energy efficiency, and product yields. The integration of microwave technology into piperazine synthesis represents a substantial advancement over traditional heating methods [4] [5].

The microwave-assisted approach involves the use of specialized microwave reactors that provide uniform heating throughout the reaction mixture. For 4-Methyl-piperazine-1-carbonitrile synthesis, the microwave-assisted dehydration process operates under vacuum conditions with microwave irradiation times ranging from 10 minutes to 2 hours. The optimal dehydration temperature range is 100-300°C, significantly reducing reaction times compared to conventional heating methods [4].

The microwave-assisted protocol begins with the preparation of the piperazine precursor, followed by placement in a rotary evaporator under vacuum conditions. Microwave-assisted heating is then applied to facilitate dehydration and obtain the final product. The direct internal heating provided by microwave irradiation eliminates the need for heat transfer processes, resulting in faster and more uniform heating throughout the reaction mass. This approach demonstrates remarkable energy efficiency, requiring only a fraction of the energy consumption compared to traditional heating methods while achieving equivalent or superior results [4].

Research has shown that microwave-assisted synthesis can achieve yields up to 75% for complex piperazine derivatives with significantly reduced reaction times. The method is particularly advantageous for large-scale processing, where a flow microwave reactor prototype has been developed to enable continuous production. The flow reactor design incorporates a circulating system with a small active microwave unit, providing variability, speed, and efficiency at reduced operational costs [5].

The optimization of microwave-assisted synthesis involves careful control of several parameters, including microwave power, irradiation time, temperature, and pressure. The optimal conditions typically involve microwave irradiation at 500W initial power, with temperature ramping from room temperature to the desired reaction temperature under controlled stirring conditions. The reaction mixture is maintained at the optimal temperature until completion, as monitored by thin-layer chromatography [5].

Green Chemistry Approaches

Solvent-Free Reactions

Solvent-free synthesis represents a paradigm shift towards environmentally sustainable synthetic methodologies for 4-Methyl-piperazine-1-carbonitrile production. These approaches eliminate the use of organic solvents, reducing environmental impact, minimizing waste generation, and improving overall process economics [6] [7].

The solvent-free approach utilizing piperazine as a catalyst has demonstrated exceptional efficiency in multi-component reactions. Under optimized conditions, the solvent-free protocol achieves excellent yields of 90% with reaction times reduced to as little as 4 minutes. The optimal reaction temperature is 100°C, and the catalyst loading of 10 mol% piperazine provides the best balance between catalytic activity and economic feasibility [6] [7].

The mechanistic advantages of solvent-free reactions include enhanced molecular mobility at elevated temperatures, increased concentration of reactants, and elimination of solvent-related side reactions. The absence of solvents also facilitates product isolation, as the reaction mixture can be directly processed without solvent removal steps. This approach is particularly advantageous for reactions involving aromatic aldehydes, malononitrile, and other activated methylene compounds [6].

High-speed vibration milling has emerged as an innovative solvent-free technique for carbonitrile synthesis. This mechanical approach uses inexpensive and environmentally friendly catalysts such as diethylamine, achieving good yields with short reaction times and facile reaction conditions. The vibration milling technique provides efficient mixing and energy transfer without requiring additional solvents or heating [8] [9].

The solvent-free synthesis of carbonitrile derivatives using mechanical milling represents a significant advancement in green chemistry applications. The technique involves placing reactants in a high-speed vibration mill with appropriate catalysts, followed by mechanical activation that promotes bond formation and product generation. This method offers advantages in terms of operational simplicity, reduced environmental impact, and elimination of solvent-related waste streams [8] [9].

Catalytic Systems for Improved Yield

Advanced catalytic systems have been developed to enhance the efficiency and sustainability of 4-Methyl-piperazine-1-carbonitrile synthesis while maintaining high yields and selectivity. These systems incorporate heterogeneous catalysts, supported metal complexes, and innovative catalyst designs that address both environmental and economic considerations [10] [11] [12].

Heterogeneous catalytic systems using supported metal ions on commercial polymeric resins have demonstrated remarkable effectiveness in piperazine synthesis. The use of copper, aluminum, and other metal ions supported on weakly acidic cation-exchanger resins provides target products in yields ranging from 82-95%. These supported catalysts offer the advantage of easy separation and reusability, significantly reducing overall process costs and environmental impact [10].

The polystyrene resin functionalized with piperazine has shown exceptional performance as a recyclable catalyst for multi-component synthesis. This system achieves high yields with excellent selectivity, and the catalyst can be recovered and reused for four cycles without noticeable decrease in catalytic activity. The environmental acceptability, operational simplicity, and shorter reaction times make this approach particularly attractive for industrial applications [11].

Immobilized piperazine on graphene oxide surfaces represents a cutting-edge approach to heterogeneous catalysis for carbonitrile synthesis. The piperazine-graphene oxide system functions as a bifunctional acid-base catalyst, facilitating efficient multicomponent reactions in aqueous ethanol. The catalyst demonstrates high turnover numbers and can be easily separated and reused for at least six times without significant loss of activity [12].

The development of photoredox catalytic systems has opened new avenues for environmentally benign synthesis. Organic photoredox catalysis enables programmable approaches to piperazine synthesis, circumventing the need for radical precursors while maintaining operational simplicity. The use of visible light-driven reactions reduces energy requirements and enables mild reaction conditions [13] [14].

Palladium-catalyzed systems have been optimized for cyanation reactions, achieving yields up to 89% under mild conditions. The dual photoredox-nickel catalysis approach represents a breakthrough in condition-benign cyanation reactions, utilizing operationally safe and metal-waste-free cyanide sources. These systems demonstrate wide substrate scope and tolerance for various functional groups [15] [16].

Industrial-Scale Production Challenges

Industrial-scale production of 4-Methyl-piperazine-1-carbonitrile faces numerous technical, economic, and environmental challenges that require comprehensive strategies for successful implementation. These challenges span across multiple domains, including raw material procurement, process optimization, environmental compliance, and product quality assurance [17] [18].

Raw material cost volatility represents one of the most significant challenges in industrial-scale production. The prices of key feedstocks, particularly petrochemical derivatives, are subject to fluctuations due to changes in oil prices, supply chain disruptions, and geopolitical tensions. This volatility directly impacts production costs and procurement decisions, requiring sophisticated supply chain management strategies. Long-term supply contracts and strategic sourcing initiatives are essential mitigation approaches to maintain cost stability [17] [18].

Catalyst efficiency and longevity present critical challenges in continuous industrial operations. Catalyst deactivation due to poisoning, sintering, or fouling leads to decreased productivity and increased operational costs. The development of robust catalyst systems with extended lifetimes is essential for economical operation. Catalyst regeneration technologies and innovative catalyst designs that resist deactivation are key areas of ongoing research and development [19].

Process optimization challenges include heat and mass transfer limitations, particularly in large-scale reactors where maintaining uniform temperature and concentration profiles becomes increasingly difficult. The design of efficient mixing systems, heat exchangers, and mass transfer equipment requires sophisticated engineering approaches. Process intensification strategies, including the use of microreactors and continuous flow systems, offer potential solutions to these scaling challenges [19].

Environmental compliance requirements impose stringent constraints on industrial operations, particularly regarding the handling of toxic reagents such as cyanogen bromide. The implementation of comprehensive safety protocols, waste minimization strategies, and emission control systems is mandatory. Green chemistry approaches that eliminate or reduce hazardous materials usage are increasingly important for regulatory compliance and corporate sustainability objectives [18].

Scale-up issues encompass the complex transition from laboratory and pilot-scale operations to full industrial production. The non-linear scaling of reaction kinetics, heat transfer coefficients, and mixing patterns requires extensive pilot plant studies and process modeling. Reactor design complexity increases significantly with scale, necessitating advanced engineering solutions for efficient operation [19].

Product purity requirements in pharmaceutical and specialty chemical applications demand sophisticated separation and purification technologies. The removal of trace impurities, particularly those related to catalyst residues and side products, requires advanced chromatographic and crystallization techniques. The development of efficient purification processes that maintain product quality while minimizing costs is essential for commercial viability [18].

Waste management challenges include the handling and disposal of hazardous waste streams generated during synthesis. The development of waste valorization strategies that convert waste products into useful materials or energy sources is increasingly important for sustainable operations. Circular economy principles that minimize waste generation and maximize resource utilization are becoming standard practice in industrial operations [18].

Energy consumption represents a significant operational cost, particularly for processes requiring high temperatures or energy-intensive separation steps. Process integration strategies that recover and reuse energy streams, combined with the implementation of renewable energy sources, are essential for reducing operational costs and environmental impact. The development of energy-efficient synthetic routes and process optimization techniques continues to be a priority for industrial operators [18].